molecular formula C5H8O3 B573536 (S)-Tetrahydrofuran-3-carboxylic acid CAS No. 168395-26-4

(S)-Tetrahydrofuran-3-carboxylic acid

Cat. No.: B573536
CAS No.: 168395-26-4
M. Wt: 116.116
InChI Key: BOTREHHXSQGWTR-BYPYZUCNSA-N
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Description

(S)-Tetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tetrahydrofuran-3-carboxylic acid typically involves the asymmetric reduction of the corresponding 3-keto tetrahydrofuran. This can be achieved using chiral catalysts or chiral auxiliaries to ensure the desired (S)-configuration. Common reagents include borane complexes or transition metal catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production often employs biocatalytic methods using enzymes such as ketoreductases, which provide high enantioselectivity and yield. These methods are environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-Tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding lactone or carboxylic acid derivatives.

    Reduction: Formation of tetrahydrofuran derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions to introduce various substituents at the 3-position.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles like amines or alkoxides under basic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, lactones, and carboxylic acids, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(S)-Tetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Tetrahydrofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the compound’s structure and the functional groups present.

Comparison with Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: Differing in the position of the carboxyl group.

    Tetrahydrofuran-3-methanol: Featuring a hydroxymethyl group instead of a carboxyl group.

    Tetrahydrofuran-3-amine: Containing an amino group at the 3-position.

Uniqueness: (S)-Tetrahydrofuran-3-carboxylic acid is unique due to its chiral nature and the specific spatial arrangement of atoms, which imparts distinct chemical and biological properties. Its enantioselectivity makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3S)-oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTREHHXSQGWTR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654552
Record name (3S)-Oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168395-26-4
Record name (3S)-Oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-oxolane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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